molecular formula C12H14N4 B2967560 N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1389310-32-0

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine

Cat. No.: B2967560
CAS No.: 1389310-32-0
M. Wt: 214.272
InChI Key: XVTBSEBCNFXKGC-VIFPVBQESA-N
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Description

N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine is a chiral small molecule that incorporates two key pharmacophoric fragments: a quinazoline (B50416) scaffold and a stereochemically defined (3S)-pyrrolidine moiety. The convergence of these two structural motifs suggests a potential for this compound to interact with specific biological targets, a hypothesis that drives its exploration in the field of drug discovery.

The quinazoline ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including several clinically approved drugs. The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. mdpi.com

The significance of the quinazoline scaffold is underscored by its association with a broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com A notable area where quinazoline derivatives have made a substantial impact is in the development of protein kinase inhibitors. nih.gov Several successful anticancer drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, are built upon a 4-aminoquinazoline framework and function by targeting key kinases involved in cancer cell proliferation and survival. nih.gov

The diverse therapeutic applications of quinazoline-based compounds are summarized in the table below:

Therapeutic AreaBiological Target ExamplesReference
OncologyEGFR, VEGFR, PI3K nih.govnih.gov
Infectious DiseasesBacterial and Fungal Enzymes mdpi.com
InflammationCyclooxygenase (COX) mdpi.com
Central Nervous SystemGABA-A Receptors mdpi.com

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is another structural feature of paramount importance in drug discovery. Its non-planar, three-dimensional structure provides a valuable scaffold for presenting substituents in a defined spatial orientation, which is crucial for molecular recognition by biological macromolecules such as proteins and enzymes. researchgate.net

The stereochemistry of the pyrrolidine moiety is of particular significance. The "(3S)" designation in this compound indicates a specific absolute configuration at the third carbon atom of the pyrrolidine ring. This chirality can profoundly influence the biological activity of a molecule. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. The specific spatial arrangement of atoms in the (3S)-pyrrolidine ring can lead to a more favorable binding interaction with a chiral target protein, resulting in enhanced potency and selectivity compared to its (3R) counterpart or the racemic mixture. researchgate.net The exploration of the (S)-3-aminopyrrolidine scaffold has been identified as a potentially interesting avenue for the discovery of novel kinase inhibitors. nih.gov

The primary research rationale for investigating this compound lies in its potential as a kinase inhibitor, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases, making PI3K isoforms attractive therapeutic targets. nih.govnih.gov

Specifically, the delta isoform of PI3K (PI3Kδ) has garnered significant attention as a target for hematological malignancies and inflammatory conditions. nih.govnih.gov Research into novel quinazoline-based PI3Kδ inhibitors has shown that the introduction of a pyrrolidine-containing substituent at the 4-position of the quinazoline ring can lead to potent and selective inhibitors. nih.govnih.gov

While direct experimental data for this compound is not extensively published, the biological activity of closely related analogs provides a strong impetus for its investigation. For instance, a study on 4-pyrrolidineoxy substituted quinazolines demonstrated significant PI3Kδ inhibitory activity. The data for a key intermediate in this study is presented below, highlighting the potential of the (S)-pyrrolidin-3-yl moiety in this context.

CompoundPI3Kδ Inhibition at 100 nM (%)IC50 for PI3Kδ (nM)
(S)-4-(1-Boc-pyrrolidin-3-yl)oxy-6-(6-methoxypyridin-3-yl)quinazoline79Not Determined

Data from a study on related quinazoline-based PI3Kδ inhibitors. nih.gov

The academic scope for the study of this compound, therefore, encompasses its synthesis, stereochemical characterization, and biological evaluation as a potential kinase inhibitor. Further research would likely involve the determination of its inhibitory activity against a panel of kinases, with a particular focus on the PI3K family. Structure-activity relationship (SAR) studies, exploring modifications to both the quinazoline and pyrrolidine moieties, would also be a logical progression to optimize its potency and selectivity. The ultimate goal of such academic pursuits is to ascertain whether this specific chemical entity can serve as a lead compound for the development of novel therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBSEBCNFXKGC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Targets and Mechanism of Action Studies

Kinase Inhibition Profiling

No specific data on the inhibitory activity of N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine against wild-type or mutant forms of EGFR kinase was found in the reviewed literature.

Information regarding the direct inhibition of HER2 and HER4 kinases by this compound is not available in the public domain.

Research detailing the inhibitory profile of this compound against Casein Kinase 1δ/ε could not be located.

There is no available data concerning the inhibitory effects of this compound on MAP4K4.

Specific studies on the inhibition of PIK3CA by this compound were not found.

Other Enzyme Inhibition Activities (e.g., DNA Gyrase)

No published findings were identified that describe the inhibitory activity of this compound on DNA Gyrase or other enzymes outside of the kinase family.

Computational Docking Studies

Computational docking simulations are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a protein. For the broader class of quinazoline (B50416) derivatives, these studies are common. For instance, research on 4-substituted quinazolines as PI3Kδ inhibitors has utilized molecular docking to understand their binding modes. nih.govnih.gov Similarly, numerous docking studies on quinazoline-based EGFR inhibitors have been performed to elucidate their interaction with the ATP-binding pocket. nih.gov

A hypothetical docking study for this compound would involve preparing the 3D structure of the molecule and docking it into the crystal structure of a relevant kinase, such as PI3Kδ or EGFR. The results would typically provide a binding energy score (e.g., in kcal/mol) and a predicted pose, highlighting potential molecular interactions. However, specific published docking studies detailing these results for this compound are not available.

Structure-Based Rationalization of Ligand-Target Affinity

The affinity of a ligand for its target is rationalized by analyzing the specific non-covalent interactions observed in its binding pose. For quinazoline-based kinase inhibitors, several key interactions consistently contribute to their affinity:

Hinge-Binding: The quinazoline core is known to act as a "hinge-binder." Typically, the N1 atom of the quinazoline ring forms a critical hydrogen bond with a backbone NH group of a hinge region residue in the kinase's ATP-binding site. nih.gov For EGFR, this interaction often involves the methionine residue Met793. nih.gov

Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazoline scaffold generally occupies a hydrophobic region of the active site, forming van der Waals interactions that contribute to binding stability.

Role of the Substituent: The (3S)-Pyrrolidin-3-yl group at the 4-position would extend into a solvent-exposed region or a specific sub-pocket. The amine group on the pyrrolidine (B122466) ring could act as a hydrogen bond donor or acceptor, potentially forming interactions with nearby amino acid residues or water molecules, which could significantly enhance potency and selectivity. The stereochemistry (S-configuration) is crucial, as it dictates the precise orientation of the pyrrolidine ring and its functional groups within the binding site.

While these interactions are characteristic of the class, the precise residues involved and the exact geometry of binding for this compound have not been publicly detailed.

Enzymatic Inhibition Kinetics

Enzymatic assays are used to determine the potency and mechanism of inhibition. Key parameters include:

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Studies on closely related 4-piperidineamino substituted quinazolines have shown potent PI3Kδ inhibitory activities with IC50 values in the low nanomolar range. nih.gov

Mechanism of Inhibition: Kinase inhibitors with a quinazoline core commonly act as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding pocket, thereby preventing the natural substrate (ATP) from binding and initiating the phosphorylation cascade.

Binding Reversibility: The inhibition can be reversible or irreversible. Most simple quinazoline inhibitors bind reversibly through non-covalent interactions like hydrogen bonds and hydrophobic interactions. Irreversible inhibition typically involves the formation of a covalent bond between the inhibitor and a cysteine residue in the active site (e.g., Cys797 in EGFR), a mechanism often engineered into second-generation inhibitors but not inherent to the basic this compound structure.

Without specific experimental data, it is presumed that this compound would likely function as a reversible, ATP-competitive inhibitor against its target kinase(s).

Structure Activity Relationship Sar Investigations

Systematic Exploration of Quinazoline (B50416) Ring Substituents

The quinazoline ring is the central pharmacophoric element, and its decoration with various substituents is a primary strategy for modulating biological activity. Modifications at the C-2, C-4, C-6, and C-7 positions have been extensively studied.

Influence of C-2 and C-4 Substitutions on Biological Activity

The 4-amino group is a critical feature for the biological activity of many quinazoline-based kinase inhibitors, often forming a pivotal hydrogen bond with the hinge region of the kinase ATP-binding site. The substituent at this position, in this case, the (3S)-pyrrolidinyl group, plays a significant role in orienting the molecule within the binding pocket and can be a vector for further functionalization.

At the C-2 position, which is unsubstituted in the parent compound, the introduction of small, lipophilic groups can sometimes enhance activity. nih.gov However, bulky substituents at this position are generally detrimental, likely due to steric hindrance. The nature of the C-4 substituent is paramount; replacing the amino linker or the pyrrolidine (B122466) ring can drastically alter or abolish activity. For instance, studies on related 4-aminoquinazoline derivatives show that this exocyclic amino group is a key pharmacophoric feature. nih.gov

Effects of Benzene (B151609) Ring Modifications (e.g., C-6, C-7)

Modifications on the fused benzene ring, particularly at the C-6 and C-7 positions, are a well-established strategy for fine-tuning the activity and properties of quinazoline inhibitors. mdpi.comekb.eg These positions are often directed towards the solvent-exposed region of the ATP-binding cleft, providing an opportunity to introduce groups that can improve solubility, potency, and selectivity.

Generally, the introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or other alkoxy groups at the C-6 and C-7 positions, is favorable for activity against many kinases like EGFR. nih.gov These groups can enhance binding affinity and modulate the electronic character of the quinazoline system. A wide array of substituents at the C-7 position, including neutral, basic, and heteroaromatic side chains, have been shown to yield potent compounds. ijcce.ac.ir Conversely, modifications at the C-6 position are often more restricted, with a methoxy group being a commonly preferred substituent. ijcce.ac.ir The table below summarizes the generalized effects of various substituents at these positions on biological activity.

PositionSubstituent (R)General Effect on ActivityRationale
C-6 / C-7-OCH₃, -OEt (Small Alkoxy)Often Increases PotencyEnhances binding affinity, favorable electronic properties. nih.gov
-Cl, -Br (Halogens)Variable; Can Increase PotencyModifies electronic properties and can form halogen bonds. ekb.eg
Bulky GroupsGenerally Decreases PotencyPotential for steric clash in the binding pocket. nih.gov
C-2-HBaseline ActivityUnsubstituted.
Small Lipophilic GroupsMay Increase PotencyCan occupy small hydrophobic pockets. nih.gov

Conformational and Stereochemical Contributions of the Pyrrolidine Moiety

Crucially, the stereochemistry at the C-3 position, which links the pyrrolidine to the quinazoline C-4 amine, is of utmost importance. nih.gov The specified (3S) configuration dictates a precise spatial orientation of the pyrrolidine ring relative to the planar quinazoline core. This specific chirality is often essential for optimal binding, as biological targets like enzymes and receptors are chiral environments. ijpsr.com The (3S)-isomer may position the pyrrolidine ring in a conformation that maximizes favorable interactions with the target protein while minimizing steric clashes, whereas the opposite (3R)-enantiomer may be significantly less active or inactive. Studies on related compounds with chiral pyrrolidine moieties have demonstrated that stereoisomers can exhibit vastly different biological profiles due to their differential binding modes with enantioselective proteins. nih.govnih.gov

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For the N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine scaffold, the key pharmacophoric features can be summarized as follows:

Hydrogen Bond Acceptor: The N-1 and/or N-3 atoms of the quinazoline ring are critical hydrogen bond acceptors. In many kinase inhibitors, the N-1 atom specifically interacts with the backbone amide of the hinge region of the enzyme.

Hydrogen Bond Donor: The exocyclic amine at the C-4 position acts as a crucial hydrogen bond donor, also interacting with the hinge region.

Aromatic/Hydrophobic Region: The planar quinazoline ring system provides a large hydrophobic surface that engages in van der Waals and π-π stacking interactions with aromatic residues in the binding site.

Stereospecific Linker: The (3S)-pyrrolidine moiety serves as a conformationally constrained linker. Its specific stereochemistry ensures the correct vector and orientation for potential further substitutions on the pyrrolidine ring, which can be used to probe and interact with solvent-exposed areas of the target.

These features collectively ensure high-affinity binding to the target protein. A five-point pharmacophore model for a related class of inhibitors included a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring feature, highlighting the complex requirements for binding. researchgate.net

Design Principles for Optimized Analogs through Scaffold Hopping and Bioisosterism

To optimize lead compounds, medicinal chemists employ strategies like scaffold hopping and bioisosterism to discover novel chemotypes with improved properties. researchgate.net

Scaffold Hopping: This strategy involves replacing the central quinazoline core with a different heterocyclic system while preserving the essential pharmacophoric features. nih.gov The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. Potential scaffold hops for the quinazoline ring could include quinoline, thienopyrimidine, or pyrazolopyrimidine systems. nih.govnih.gov

Bioisosterism: This is the replacement of a specific functional group or fragment with another that has similar physicochemical properties, with the aim of retaining biological activity while improving other characteristics. u-strasbg.fr For this compound, several bioisosteric replacements could be considered:

Quinazoline Ring: Could be replaced by bioisosteres like quinoline, cinnoline, or phthalazine.

Pyrrolidine Ring: The pyrrolidine moiety could be substituted with other 5- or 6-membered saturated heterocycles such as piperidine, azetidine, or morpholine (B109124) to explore the impact of ring size and flexibility on activity. nih.gov

C-6/C-7 Substituents: A methoxy group could be replaced by bioisosteres like a methylamino group or a fluorine atom to subtly alter electronics and hydrogen bonding potential.

The table below illustrates potential bioisosteric replacements for different parts of the molecule.

Original FragmentPotential Bioisosteric Replacement(s)Potential Outcome
Quinazoline CoreQuinoline, Thienopyrimidine, PyridopyrimidineNovelty (IP), altered ADME properties, maintained hinge binding. nih.gov
(3S)-Pyrrolidine(3S)-Piperidine, (2S)-Azetidine, MorpholineModified conformational flexibility, altered basicity and solubility. nih.gov
-OCH₃ (at C-6/C-7)-F, -CH₃, -NHCH₃Modulated electronics, metabolic stability, and hydrogen bonding capacity.

Through the systematic application of these SAR principles, researchers can rationally design and synthesize optimized analogs of this compound with superior therapeutic potential.

Preclinical in Vitro Biological Activities

Anti-proliferative Activity in Cancer Cell Lines

There is no specific data available from published research regarding the anti-proliferative effects of N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine on cancer cell lines.

No studies have been found that assess the activity of this compound in common breast cancer cell lines such as MCF-7, MDA-MB-231, or SK-BR-3.

There is no available literature detailing the evaluation of this compound in lung cancer cell lines, including A549, H1975, or HCC82.

Research on the effects of this compound on pancreatic (PANC-1) and colorectal (HT-29) adenocarcinoma cell lines has not been reported.

Mechanistic studies elucidating the impact of this compound on cell cycle progression and the induction of apoptosis in cancer cells are not present in the current body of scientific literature.

Antimicrobial Research

The potential antitubercular efficacy of this compound has not been documented in any available research.

Antimalarial Potential against Plasmodium falciparum

No specific in vitro studies detailing the antimalarial activity of this compound against Plasmodium falciparum were identified in the searched literature. While the broader class of quinazoline (B50416) derivatives has been investigated for antimalarial properties, data directly pertaining to this specific compound, such as IC₅₀ values against various parasite strains, is not available in the public domain.

General Antimicrobial Spectrum (e.g., Antibacterial)

There is no available preclinical data from in vitro studies to define the antimicrobial spectrum of this compound. Searches for minimum inhibitory concentration (MIC) values or other measures of antibacterial or antifungal activity against common pathogens did not yield any results for this particular compound.

Anti-inflammatory Research

No dedicated in vitro research studies investigating the anti-inflammatory properties of this compound could be located. Consequently, there is no data on its potential mechanisms of action, such as the inhibition of inflammatory mediators or enzymes.

Anti-angiogenic Research

Information regarding the in vitro anti-angiogenic potential of this compound is not present in the available scientific literature. No studies assessing its effects on endothelial cell proliferation, migration, or tube formation were found.

Computational and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For quinazoline (B50416) derivatives, both 2D and 3D-QSAR studies have been conducted to guide the design of more potent inhibitors.

2D-QSAR analyses have been performed on sets of quinazoline derivatives to develop predictive models for their inhibitory activity against human lung cancer. acs.org These models, often built using multiple linear regression (MLR), have demonstrated strong predictive capabilities with high correlation coefficients. acs.org For instance, one study reported a model with an R² of 0.745 and a predictive R² for the test set of 0.941, indicating a robust and reliable model. acs.org The descriptors used in these models often relate to the electronic and steric properties of the substituents on the quinazoline ring. atlantis-press.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal activity. tandfonline.comfrontiersin.org These models are built by aligning a series of active compounds and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where bulky or electropositive/electronegative groups would be favorable or unfavorable for activity. tandfonline.comrsc.org For quinazoline-based EGFR inhibitors, 3D-QSAR models have shown good statistical significance, with q² values often exceeding 0.6, indicating good predictive power. tandfonline.comfrontiersin.org These studies consistently highlight the importance of the substitution pattern on the quinazoline core for potent inhibitory activity. frontiersin.orgnih.gov

QSAR Model TypeKey Statistical ParameterReported ValueSignificance
2D-QSAR (MLR)R² (test set)0.941High predictive power for the external test set. acs.org
3D-QSAR (CoMFA)0.608Good internal predictive ability of the model. frontiersin.org
3D-QSAR (CoMSIA)R²cv0.643Reliable cross-validated correlation coefficient. tandfonline.com

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For quinazoline derivatives, both ligand-based and structure-based virtual screening approaches have been employed.

In ligand-based drug design, a known active molecule, such as a potent quinazoline inhibitor, is used as a template to find other molecules with similar properties. frontiersin.org This can be done by searching for molecules with similar shapes, electrostatic properties, or pharmacophoric features. frontiersin.org For example, an E-pharmacophore model derived from a potent quinazoline compound was used to screen the eMolecules database, leading to the identification of 19 potential hits. frontiersin.org These hits were then further evaluated using 3D-QSAR and molecular docking to predict their activity. frontiersin.org

Structure-based virtual screening utilizes the 3D structure of the target protein, such as the EGFR kinase domain, to dock and score potential ligands. rjpbr.comresearchgate.net This method has been used to screen databases like PubChem for novel quinazoline derivatives with potential anti-EGFR activity. rjpbr.comresearchgate.net In one such study, over 1000 quinazoline derivatives were retrieved and filtered based on drug-likeness properties, leading to the identification of several compounds with better predicted binding scores than the control drug. rjpbr.comresearchgate.net

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide valuable insights into the stability of ligand-protein complexes and the nature of their interactions.

Several studies have employed MD simulations to investigate the binding of quinazoline derivatives to the EGFR kinase domain. frontiersin.orgrjpbr.combrieflands.com These simulations, often run for hundreds of nanoseconds, can reveal the conformational changes that occur upon ligand binding and the key amino acid residues involved in the interaction. frontiersin.orgrjpbr.com For instance, MD simulations have confirmed the stability of the interactions between quinazoline inhibitors and the EGFR active site, with key hydrogen bonds being maintained throughout the simulation. brieflands.combohrium.comugm.ac.id A critical interaction consistently observed is the hydrogen bond between the N1 atom of the quinazoline ring and the backbone of Met793 in the hinge region of the EGFR kinase domain. brieflands.combohrium.com The analysis of the root-mean-square deviation (RMSD) of the ligand and protein during the simulation provides a measure of the stability of the complex. rjpbr.com

Simulation ParameterTypical Value/ObservationSignificance
Simulation Duration100-200 nsProvides sufficient time to assess the stability of the ligand-protein complex. frontiersin.orgrjpbr.com
Key InteractionH-bond with Met793Crucial for anchoring the quinazoline core in the ATP binding site of EGFR. brieflands.combohrium.com
RMSDStable trajectoryIndicates that the ligand remains securely bound in the active site. rjpbr.com

Pharmacophore Generation and Validation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models for quinazoline-based inhibitors typically include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. nih.govresearchgate.net

These models can be generated based on the structure of a known potent ligand or a series of active compounds. nih.govresearchgate.netresearchgate.net Once generated, the pharmacophore model is validated by its ability to distinguish between active and inactive compounds. researchgate.net A statistically significant pharmacophore model will have a high correlation coefficient when used to predict the activity of a set of known compounds. researchgate.net

Validated pharmacophore models serve as 3D queries for virtual screening of compound databases to identify novel scaffolds that possess the desired chemical features for biological activity. nih.govresearchgate.net For example, a five-point pharmacophore model (AAARR) was generated for a series of quinazoline-based EGFR inhibitors and was found to be statistically significant with a high correlation coefficient. researchgate.net Such models provide valuable insights into the key structural requirements for potent inhibition and guide the design of new and more effective quinazoline derivatives. researchgate.netnih.gov

Perspectives and Future Research Trajectories

Strategic Development of Next-Generation N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine Analogs

The development of next-generation analogs of this compound is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the quinazoline (B50416) ring can significantly modulate biological activity. researchgate.net

Future design strategies will likely focus on several key areas:

Modification of the Quinazoline Core: SAR studies indicate that positions 2, 6, and 7 of the quinazoline scaffold are tolerant to a variety of substitutions. nih.gov Introducing different functional groups, such as dioxygenated rings or aryl moieties, can alter the molecule's interaction with target proteins. nih.govresearchgate.net For example, fusing dioxygenated rings at the 6,7-positions has been shown to favor beneficial interactions within kinase domains. nih.gov

Derivatization of the Pyrrolidine (B122466) Moiety: The (3S)-pyrrolidine group is crucial for activity, and its stereochemistry can have a strong influence on biological outcomes. nih.gov Future work could involve N-alkylation or substitution on the pyrrolidine ring to explore new binding interactions or improve properties like cell permeability. Analogous research on quinolone derivatives has shown that N-methylation of a 3-aminopyrrolidine (B1265635) ring can lead to superior in vivo activity. nih.gov

Hybrid Molecule Design: A promising approach involves creating hybrid molecules by linking the quinazoline scaffold to other known pharmacophores. rsc.org This technique aims to combine the therapeutic advantages of two different molecular entities to create a single agent with improved potency or a dual mode of action. rsc.org Examples could include hybridization with triazoles or benzimidazoles to enhance interactions with specific biological targets. rsc.org

Modification StrategyTarget Position/MoietyRationale and Potential OutcomeSupporting Evidence
Substitution on Quinazoline RingPositions C2, C6, C7Introduction of bulky or functional groups to modulate target selectivity and potency. Bulk tolerance at C6/C7 is known for some kinase inhibitors. nih.gov
Stereochemical Optimization(3S)-Pyrrolidine RingExploiting chiral interactions within the target's binding site to enhance affinity and selectivity. Configurational changes can drastically alter activity. nih.gov
Molecular HybridizationEntire ScaffoldCombining with other bioactive scaffolds (e.g., triazoles) to create dual-target agents or improve potency through additional binding interactions. rsc.org
Bioisosteric ReplacementQuinazoline Nitrogen or PyrrolidineReplacing atoms or groups to improve pharmacokinetic properties (e.g., metabolic stability, solubility) while retaining biological activity.General Medicinal Chemistry Principle

Investigation of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a hallmark of the quinazoline scaffold. mdpi.com Derivatives have been shown to inhibit a wide range of protein classes, including receptor tyrosine kinases (RTKs), non-receptor tyrosine kinases, and enzymes involved in DNA repair and cell signaling. nih.govnih.gov This inherent promiscuity can be strategically leveraged to develop multi-targeted agents, which are particularly valuable in complex diseases like cancer where multiple pathways are dysregulated. nih.gov

Future research in this area will focus on:

Developing Multi-Kinase Inhibitors: Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are kinase inhibitors. mdpi.com The development of analogs that simultaneously inhibit multiple kinases (e.g., EGFR, VEGFR-2, PDGFR-β) is an attractive strategy to overcome drug resistance and improve therapeutic outcomes. nih.govmdpi.com

Dual-Target Inhibitors: Beyond kinases, quinazoline derivatives can be designed to hit distinct target classes. For instance, research has explored dual inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which could help reverse multidrug resistance in cancer. researchgate.net

Systematic Target Profiling: A comprehensive understanding of the target landscape for this compound and its analogs is needed. High-throughput screening against diverse panels of kinases and other enzymes will help to identify both desired multi-target activities and potential off-target effects.

Quinazoline Derivative ClassKnown/Potential TargetsTherapeutic RationaleReference
AnilinoquinazolinesEGFR, VEGFR-2, PDGFR-β, c-MetAnti-angiogenic and anti-proliferative effects for cancer therapy. nih.govnih.govmdpi.com
Quinazolinamine DerivativesBCRP, P-gpReversal of multidrug resistance in cancer by inhibiting efflux pumps. researchgate.net
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ/ε (CK1δ/ε)Potential treatment for neurodegenerative disorders and cancer. nih.gov
Quinazoline-2,5-diaminesHematopoietic Progenitor Kinase 1 (HPK1)Cancer immunotherapy by inhibiting a negative regulator of immune signaling. nih.gov

Exploration of this compound in Emerging Disease Models

The diverse biological activities reported for the quinazoline scaffold suggest that its therapeutic potential extends beyond its initial applications. mdpi.comrsc.org Exploring the efficacy of this compound and its next-generation analogs in novel and emerging disease models is a critical avenue for future research.

Promising areas for exploration include:

Infectious Diseases: Quinazoline derivatives have demonstrated significant antimicrobial, antifungal, and antiviral properties. nih.gov Recent studies have investigated quinazolines as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), highlighting their potential in combating emerging viral threats. mdpi.com

Neurodegenerative and CNS Disorders: Certain quinazolinone analogs have shown anticonvulsant activity. researchgate.net More recently, derivatives have been identified as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε), a target implicated in neurodegenerative diseases. nih.gov Additionally, some compounds exhibit antidepressant-like activity in preclinical models. nih.gov

Inflammatory and Cardiovascular Conditions: Novel quinazoline derivatives have been developed as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target for cardiovascular diseases, glaucoma, and inflammation. nih.gov These compounds have shown the ability to reduce pro-inflammatory cytokine secretion in cellular models. nih.gov

Immuno-oncology: A recent area of significant interest is the development of quinazoline derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell signaling. nih.gov Inhibiting HPK1 is a promising strategy for cancer immunotherapy, and quinazoline-based compounds have shown the ability to enhance immune cell function. nih.gov

Emerging Therapeutic AreaSpecific Disease Model/TargetReported Activity/RationaleReference
AntiviralSARS-CoV-2 (3CLpro)Inhibition of the main viral protease required for replication. mdpi.com
Neurodegenerative DiseaseCasein Kinase 1δ/ε (CK1δ/ε)Inhibition of a kinase linked to the pathology of diseases like Alzheimer's. nih.gov
Cardiovascular/InflammatoryNa+/H+ Exchanger 1 (NHE-1)Inhibition of NHE-1 shows cytoprotective and anti-inflammatory effects. nih.gov
Immuno-oncologyHematopoietic Progenitor Kinase 1 (HPK1)Enhancement of anti-tumor immunity by inhibiting a negative immune regulator. nih.gov
Opioid Receptor ModulationOpioid Receptor Like-1 (ORL1)Development of highly potent and selective ORL1 antagonists. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine, particularly for stereochemical control of the pyrrolidine moiety?

  • Methodology :

  • Utilize palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) to attach the pyrrolidine group to the quinazoline core. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition metal catalysis) .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm stereochemistry using chiral HPLC or polarimetry .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. For example, the pyrrolidine protons should show distinct coupling patterns in 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the quinazoline scaffold’s kinase-targeting propensity .
  • Cell Viability : Test in cancer cell lines (e.g., HCT-116, A549) via MTT assays, using gefitinib (a quinazoline derivative) as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

  • Methodology :

  • Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the quinazoline C6/C7 positions to modulate steric and electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict binding affinity changes based on substituent bulkiness and hydrophobicity, as demonstrated for morpholine-substituted quinazolines .

Q. How to resolve contradictions in reported biological activity across different studies?

  • Methodology :

  • Assay Standardization : Validate protocols using consistent cell lines (e.g., NCI-60 panel) and control compounds.
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomal assays) to identify if rapid degradation skews activity data .

Q. What strategies improve aqueous solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride or phosphate salts to enhance solubility (e.g., morpholinium salt derivatives in ).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

Q. How to validate target engagement in complex biological systems?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure direct binding kinetics to purified kinase domains.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates by monitoring protein stability shifts after compound treatment .

Q. What are best practices for addressing compound instability during long-term storage?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent oxidation or hydrolysis .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis .

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